Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring:
- A tetrahydrobenzo[b]thiophene core with a methyl carboxylate group at position 3.
- At position 2, an acetamido group linked to a 1,3,4-oxadiazole ring substituted with a thiophen-2-yl moiety via a sulfur bridge. This design combines heterocyclic systems (thiophene, oxadiazole) known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties.
Properties
IUPAC Name |
methyl 2-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S3/c1-24-17(23)14-10-5-2-3-6-11(10)28-16(14)19-13(22)9-27-18-21-20-15(25-18)12-7-4-8-26-12/h4,7-8H,2-3,5-6,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOACRXKDPDDFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to a class of derivatives known for their diverse biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene ring and the oxadiazole moiety enhances its potential interactions with biological targets.
Understanding the mechanism of action is crucial for elucidating the biological effects of this compound:
- Target Interactions : The compound may interact with various enzymes and receptors due to its structural components. The thiophene and oxadiazole rings are known to participate in π-stacking interactions with aromatic amino acids in proteins.
- Biochemical Pathways : It is hypothesized that the compound could influence key biochemical pathways such as apoptosis and cell signaling through enzyme inhibition or activation.
Biological Activities
The biological activities of this compound have been explored in various studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing thiophene and oxadiazole moieties have shown effectiveness against a range of bacterial strains. A study reported IC50 values indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies:
- Cytotoxicity : In vitro studies demonstrated that derivatives featuring similar structural elements can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values were found to be less than those of standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Anticonvulsant Activity : Compounds with structural similarities have been tested for anticonvulsant effects in animal models. Notably, the presence of the oxadiazole ring has been correlated with increased efficacy in preventing seizures .
Case Studies
Several case studies have provided insights into the biological activities of related compounds:
- Study on Antimicrobial Properties : A group of thiophene derivatives was synthesized and screened for antibacterial activity. Results showed that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria .
- Cytotoxicity Assessment : In a study assessing various thiazole derivatives for anticancer activity, one compound demonstrated an IC50 value lower than 10 µM against multiple cancer cell lines. This suggests that modifications on the thiophene scaffold could enhance anticancer efficacy .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has shown promising results in anticancer research. For instance, similar oxadiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116). In a study involving thiophene-containing oxadiazole derivatives, compounds exhibited strong binding affinities to human carbonic anhydrase IX (CA IX), a target for cancer therapy .
2. Antimicrobial Properties
Research indicates that thiophene-based compounds possess notable antimicrobial activity. Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may exhibit similar properties, potentially effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
3. Mechanism of Action
The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors within target cells. The interaction with molecular targets can disrupt essential biological processes, leading to the desired therapeutic effects .
Materials Science Applications
1. Electronic and Optical Properties
Due to its unique structural characteristics, this compound is also being explored for its potential applications in materials science. The compound's electronic properties make it a candidate for developing novel materials that could be utilized in electronic devices or sensors.
Case Studies
Several studies have documented the biological activities of thiophene-based compounds:
- Antiproliferative Activity Study : Research on thiophene derivatives indicated significant inhibition of cell growth in MCF7 and HCT116 cell lines when treated with specific oxadiazole derivatives .
- Antimicrobial Evaluation : A series of thiophene-based heterocycles were synthesized and tested against various strains of bacteria and fungi. Results showed high efficacy against MRSA and Clostridium difficile .
- Molecular Docking Studies : Computational studies have revealed strong binding affinities of these compounds to key proteins involved in disease pathways, suggesting potential therapeutic targets for future drug design .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations:
Core Modifications :
- The tetrahydrobenzo[b]thiophene core (evident in the target compound and ) provides a rigid, lipophilic scaffold. Alkyl groups (e.g., tert-butyl in ) or heterocyclic extensions (e.g., benzo[b][1,4]thiazin in ) alter steric and electronic properties .
- Compounds with oxadiazole or thiadiazole rings () exhibit enhanced bioactivity due to their electron-deficient nature, facilitating interactions with biological targets.
Substituent Diversity: The acetamido group in the target compound is uniquely functionalized with a sulfur-linked oxadiazole-thiophene system. In contrast, analogs feature simpler substituents (cyano, benzamido) or alternative heterocycles (thiadiazole in ). These variations influence solubility, metabolic stability, and target binding.
Bioactivity Trends: Oxadiazole-thiophene hybrids (e.g., ) show pronounced antimicrobial activity, likely due to membrane disruption or enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The sulfur bridge in the target compound may reduce oxidative metabolism compared to ether or amine linkages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
